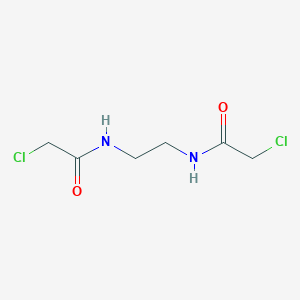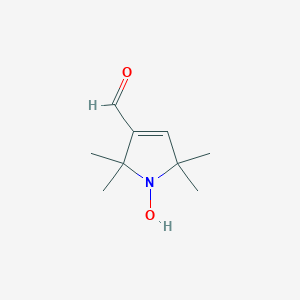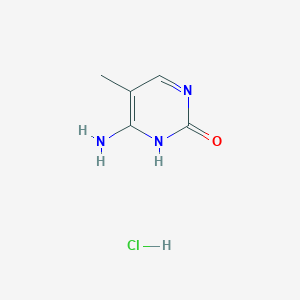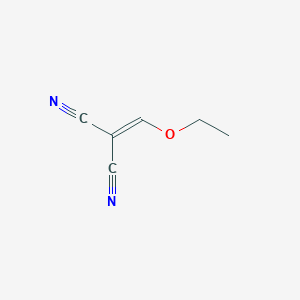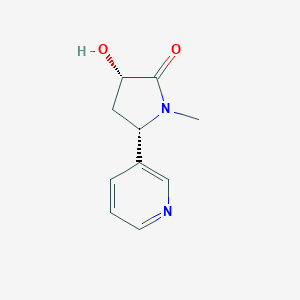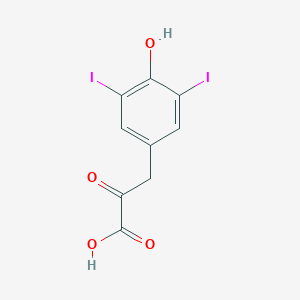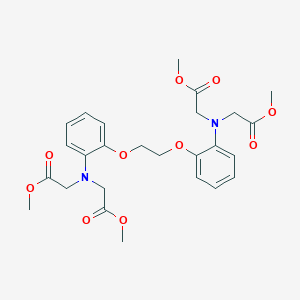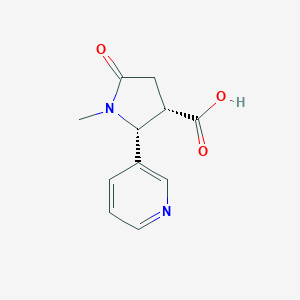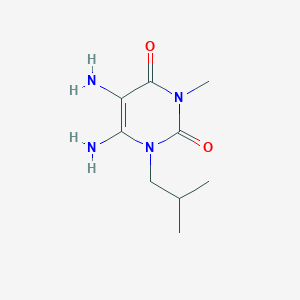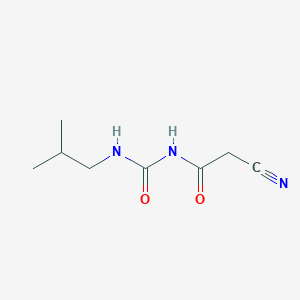
Dotapchlorid
Übersicht
Beschreibung
1,2-Dioleoyl-3-trimethylammonium-propan-chlorid, allgemein bekannt als DOTAP-Chlorid, ist ein kationisches Lipid, das in der Gentherapie und Molekularbiologie weit verbreitet ist. Es ist besonders effektiv für die liposomale Transfektion von Oligonukleotiden wie DNA und RNA in Zellen. Das wichtigste Strukturelement von DOTAP-Chlorid ist seine quaternäre Ammonium-Kopfgruppe, die Wechselwirkungen mit Nukleinsäuren und Zellmembranen ermöglicht .
Wissenschaftliche Forschungsanwendungen
DOTAP chloride has a wide range of scientific research applications, including:
Vaccine Development: It is employed in the development of lipid nanoparticle-based vaccines, such as mRNA vaccines for infectious diseases.
Biological Research: DOTAP chloride is used in studies involving voltage-gated ion channels and other membrane proteins due to its ability to interact with cell membranes.
Wirkmechanismus
Target of Action
Dotap chloride, also known as 1,2-dioleoyl-3-trimethylammonium propane, is a synthetic cationic lipid . The primary targets of Dotap chloride are nucleic acids and target cell membranes . The key structural element of Dotap chloride is its quaternary ammonium headgroup, which is responsible for interactions with these targets .
Mode of Action
Dotap chloride interacts with its targets by forming stable cationic liposomes in solution . These liposomes readily absorb DNA and other negatively charged organic compounds . The DNA-laden liposomes can then be added directly to cell culture medium, where they combine with the cell membrane and release their payload into the cell .
Biochemical Pathways
The biochemical pathways affected by Dotap chloride involve the transfection of DNA, RNA, and other negatively charged molecules into eukaryotic cells . This process is facilitated by the formation of stable cationic liposomes, which absorb the negatively charged molecules and deliver them into the cells .
Result of Action
The result of Dotap chloride’s action is the efficient transfection of cells with DNA, RNA, and other negatively charged molecules . These complexes fuse with the cell membrane and release DNA into the cytoplasm . The cells are transfected efficiently without cytotoxic effects .
Action Environment
The action environment of Dotap chloride can influence its efficacy and stability. For instance, the choice of counterion strongly affects both lipid packing and hydration of Dotap, which are important considerations for its usage in transfection . Furthermore, the solubility of Dotap chloride in water solutions is affected by the binding of the counterion to the headgroup .
Biochemische Analyse
Biochemical Properties
Dotap chloride plays a crucial role in biochemical reactions, primarily as a transfection reagent. It interacts with nucleic acids, forming stable complexes that can be introduced into cells. The quaternary ammonium headgroup of Dotap chloride is responsible for its interaction with nucleic acids and cell membranes. This interaction is facilitated by the electrostatic attraction between the positively charged headgroup and the negatively charged phosphate backbone of nucleic acids . Additionally, Dotap chloride can interact with various proteins and enzymes involved in cellular uptake and processing of nucleic acids, enhancing the efficiency of transfection .
Cellular Effects
Dotap chloride has significant effects on various types of cells and cellular processes. It influences cell function by facilitating the delivery of nucleic acids into cells, which can lead to changes in gene expression and cellular metabolism Dotap chloride has been shown to be effective in transfecting a wide range of cell types, including primary cells and cell lines .
Molecular Mechanism
The molecular mechanism of Dotap chloride involves its ability to form liposomes that encapsulate nucleic acids. These liposomes can fuse with the cell membrane, releasing their cargo into the cytoplasm . The quaternary ammonium headgroup of Dotap chloride plays a key role in this process by interacting with the negatively charged cell membrane and nucleic acids. This interaction facilitates the fusion of the liposome with the cell membrane and the subsequent release of nucleic acids into the cell . Additionally, Dotap chloride can enhance the stability and uptake of nucleic acids by protecting them from degradation by nucleases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dotap chloride can change over time. The stability of Dotap chloride is influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, Dotap chloride can degrade, leading to a decrease in its transfection efficiency. Long-term studies have shown that Dotap chloride can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal stability of Dotap chloride in experimental designs .
Dosage Effects in Animal Models
The effects of Dotap chloride vary with different dosages in animal models. At low doses, Dotap chloride can effectively transfect cells without causing significant toxicity . At high doses, Dotap chloride can induce toxic effects, including inflammation and cell death. Studies have shown that there is a threshold dose above which the adverse effects of Dotap chloride become pronounced. It is important to carefully optimize the dosage of Dotap chloride in animal studies to achieve the desired transfection efficiency while minimizing toxicity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DOTAP-Chlorid beinhaltet typischerweise die Veresterung von 1,2-Dioleoyl-sn-Glycerin mit 3-Chlorpropyltrimethylammoniumchlorid. Die Reaktion wird unter wasserfreien Bedingungen unter Verwendung eines geeigneten Lösungsmittels wie Dichlormethan oder Chloroform durchgeführt. Das Reaktionsgemisch wird anschließend durch Säulenchromatographie gereinigt, um das reine Produkt zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Produktion von DOTAP-Chlorid ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die Qualität des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Produkt wird anschließend strengen Qualitätskontrollen unterzogen, um seine Eignung für die Verwendung in biomedizinischen Anwendungen sicherzustellen .
Analyse Chemischer Reaktionen
Reaktionstypen
DOTAP-Chlorid unterliegt aufgrund des Vorhandenseins seiner quaternären Ammonium-Kopfgruppe hauptsächlich Substitutionsreaktionen. Es kann auch an Komplexbildungsreaktionen mit Nukleinsäuren teilnehmen und stabile Lipoplexe bilden, die die Abgabe von genetischem Material in Zellen ermöglichen .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit DOTAP-Chlorid verwendet werden, umfassen Nukleinsäuren (DNA, RNA), verschiedene Lösungsmittel (z. B. Ethanol, DMSO) und andere Lipide (z. B. Cholesterin, Phosphatidylethanolamin). Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Nukleinsäuren und der Lipidstruktur zu erhalten .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen mit DOTAP-Chlorid entstehen, sind Lipoplexe, die Komplexe aus DOTAP-Chlorid mit Nukleinsäuren sind. Diese Lipoplexe werden für die Transfektion von genetischem Material in Zellen verwendet und ermöglichen Genexpressionsstudien und therapeutische Anwendungen .
Wissenschaftliche Forschungsanwendungen
DOTAP-Chlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Arzneimittelverabreichung: DOTAP-Chlorid wird bei der Formulierung von Lipid-Nanopartikeln zur Abgabe von Therapeutika, einschließlich kleiner Moleküle, Peptide und Nukleinsäuren, verwendet.
Vakzinentwicklung: Es wird bei der Entwicklung von Lipid-Nanopartikel-basierten Vakzinen verwendet, wie z. B. mRNA-Vakzinen für Infektionskrankheiten.
Biologische Forschung: DOTAP-Chlorid wird in Studien mit spannungsgesteuerten Ionenkanälen und anderen Membranproteinen verwendet, da es mit Zellmembranen interagieren kann.
Wirkmechanismus
Der Wirkmechanismus von DOTAP-Chlorid beinhaltet die Bildung von Lipoplexen mit Nukleinsäuren. Die quaternäre Ammonium-Kopfgruppe von DOTAP-Chlorid interagiert mit den negativ geladenen Phosphatgruppen von Nukleinsäuren und bildet stabile Komplexe. Diese Lipoplexe werden dann durch Endozytose von Zellen aufgenommen, wodurch die Nukleinsäuren in das Zytoplasma freigesetzt werden und ihre Wirkungen entfalten können . Die molekularen Zielstrukturen von DOTAP-Chlorid umfassen Zellmembranen und Nukleinsäuren, und die beteiligten Pfade umfassen Endozytose und intrazellulären Transport .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2-Dioleoyl-3-trimethylammonium-propan (DOTAP): Ein Ester-Analog von DOTAP-Chlorid, das für ähnliche Anwendungen in der Gentherapie und Molekularbiologie verwendet wird.
N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammoniumchlorid (DOTMA): Ein weiteres kationisches Lipid, das für die Transfektion von Nukleinsäuren verwendet wird.
Einzigartigkeit
DOTAP-Chlorid ist aufgrund seiner hohen Transfektionsleistung und seiner Fähigkeit, stabile Lipoplexe mit Nukleinsäuren zu bilden, einzigartig. Seine quaternäre Ammonium-Kopfgruppe ermöglicht starke Wechselwirkungen mit Nukleinsäuren und macht es zu einer bevorzugten Wahl für Gentherapieanwendungen .
Eigenschaften
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTUUUQYQYKCR-LQDDAWAPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132172-61-3 | |
| Record name | Dotap chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTAP CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



